Compound Description: 3-Methylbutanal, also known as isovaleraldehyde, is an aldehyde with a malty aroma. It is a potential contributor to the malty aroma in Raclette-type cheese and is formed during fermentation. []
Relevance: 3-Methylbutanal is structurally related to 4-methoxy-3-methylbutan-1-ol through the presence of the same carbon backbone (3-methylbutane). The difference lies in the functional group, where 3-methylbutanal has an aldehyde group and 4-methoxy-3-methylbutan-1-ol has a methoxy group and a hydroxyl group. []
3-Methylbutan-1-ol
Compound Description: 3-Methylbutan-1-ol, also known as isoamyl alcohol, is an alcohol with a malty aroma. It is a key contributor to the malty aroma in Raclette-type cheese and is formed during fermentation. []
Relevance: 3-Methylbutan-1-ol is structurally related to 4-methoxy-3-methylbutan-1-ol as they share the same carbon backbone (3-methylbutane) and both possess a hydroxyl group at the 1-position. The difference lies in the presence of a methoxy group at the 4-position in 4-methoxy-3-methylbutan-1-ol. []
Leucine
Compound Description: Leucine is an essential amino acid. It serves as a precursor to 3-methylbutanal and 3-methylbutan-1-ol in the metabolic pathway leading to the malty aroma in Raclette-type cheese. []
Relevance: Leucine is structurally related to 4-methoxy-3-methylbutan-1-ol as its carbon skeleton is the same as the 3-methylbutane backbone of 4-methoxy-3-methylbutan-1-ol. Leucine's metabolism leads to the formation of 3-methylbutanal and 3-methylbutan-1-ol, which are closely related to 4-methoxy-3-methylbutan-1-ol. []
α-Ketoisocaproic acid
Compound Description: α-Ketoisocaproic acid, also known as ketoleucine, is an organic acid. It is an intermediate in the metabolic pathway of leucine and a precursor to 3-methylbutanal and 3-methylbutan-1-ol, contributing to the malty aroma in Raclette-type cheese. []
Relevance: α-Ketoisocaproic acid is involved in the same metabolic pathway as leucine, which is a precursor to 3-methylbutanal and 3-methylbutan-1-ol. These two compounds are structurally related to 4-methoxy-3-methylbutan-1-ol through their shared 3-methylbutane backbone. []
α-Ketoglutaric acid
Compound Description: α-Ketoglutaric acid is an important biological compound involved in various metabolic pathways. It can influence the production of 3-methylbutanal and 3-methylbutan-1-ol, contributing to the malty aroma in Raclette-type cheese. []
Relevance: While not directly structurally related to 4-methoxy-3-methylbutan-1-ol, α-Ketoglutaric acid plays a role in the metabolic pathway that produces 3-methylbutanal and 3-methylbutan-1-ol, compounds structurally similar to 4-methoxy-3-methylbutan-1-ol. []
α-Hydroxyisocaproic acid
Compound Description: α-Hydroxyisocaproic acid is an organic acid. It is an intermediate in the metabolic pathway of leucine and can be formed from α-ketoisocaproic acid. It is suggested to be favored over 3-methylbutanal in specific metabolic pathways related to malty aroma production. []
Relevance: α-Hydroxyisocaproic acid is an intermediate in the same metabolic pathway as α-ketoisocaproic acid, which ultimately leads to the production of 3-methylbutanal and 3-methylbutan-1-ol. These compounds are structurally related to 4-methoxy-3-methylbutan-1-ol. []
3-Sulfanylhexan-1-ol
Compound Description: 3-Sulfanylhexan-1-ol is a volatile thiol responsible for a grapefruit-like aroma in beer. It is formed during fermentation from precursors found in hops and malt. [, ]
Relevance: While not directly structurally related to 4-methoxy-3-methylbutan-1-ol, 3-sulfanylhexan-1-ol is grouped in the same category of volatile aroma compounds as 3-methylbutanal and 3-methylbutan-1-ol, which are structurally related to 4-methoxy-3-methylbutan-1-ol. [, , ]
3-Sulfanylhexyl acetate
Compound Description: 3-Sulfanylhexyl acetate is a volatile thiol with a potent fruity aroma found in beer. It is synthesized during fermentation from 3-sulfanylhexan-1-ol. [, ]
Relevance: Although not directly structurally related to 4-methoxy-3-methylbutan-1-ol, 3-sulfanylhexyl acetate is derived from 3-sulfanylhexan-1-ol, which is categorized with 3-methylbutanal and 3-methylbutan-1-ol, compounds structurally related to 4-methoxy-3-methylbutan-1-ol. [, , ]
4-Methyl-4-sulfanylpentan-2-one
Compound Description: 4-Methyl-4-sulfanylpentan-2-one (4MSP) is a volatile thiol contributing to beer aroma. Its presence in beer is influenced by hop cultivar and growing region. []
Relevance: 4-Methyl-4-sulfanylpentan-2-one belongs to the same category of aroma compounds as 3-sulfanylhexan-1-ol and 3-sulfanylhexyl acetate, which are discussed alongside 3-methylbutanal and 3-methylbutan-1-ol. These last two compounds are structurally related to 4-methoxy-3-methylbutan-1-ol. [, ]
S-3-(4-Methyl-1-hydroxypentyl)glutathione
Compound Description: S-3-(4-Methyl-1-hydroxypentyl)glutathione is a glutathionylated precursor of 3-sulfanyl-4-methylpentan-1-ol, a thiol contributing to the aroma of beer, particularly those dry-hopped with certain cultivars like Hallertau Blanc. []
Relevance: While not directly structurally related to 4-methoxy-3-methylbutan-1-ol, S-3-(4-Methyl-1-hydroxypentyl)glutathione is a precursor to a thiol compound (3-sulfanyl-4-methylpentan-1-ol) that shares the same category as 3-sulfanylhexan-1-ol and 3-sulfanylhexyl acetate, which are discussed alongside the structurally related 3-methylbutanal and 3-methylbutan-1-ol. [, ]
S-3-(1-Hydroxyhexyl)glutathione
Compound Description: S-3-(1-Hydroxyhexyl)glutathione is a glutathionylated precursor of 3-sulfanylhexan-1-ol, a thiol contributing to the aroma of beer and wine. It is found in various hop cultivars and is often the major glutathione adduct in hops. []
Relevance: Although not directly structurally similar to 4-methoxy-3-methylbutan-1-ol, S-3-(1-Hydroxyhexyl)glutathione is a precursor to 3-sulfanylhexan-1-ol. This thiol is grouped with 3-sulfanylhexyl acetate and 4-Methyl-4-sulfanylpentan-2-one, compounds that are discussed alongside 3-methylbutanal and 3-methylbutan-1-ol. These last two compounds are structurally related to 4-methoxy-3-methylbutan-1-ol. [, ]
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